2-Methyl-4-(2-nitrovinyl)thiazole: A Comprehensive Technical Guide on Physicochemical Profiling and Synthetic Utility
2-Methyl-4-(2-nitrovinyl)thiazole: A Comprehensive Technical Guide on Physicochemical Profiling and Synthetic Utility
Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide
Executive Summary
In the landscape of modern medicinal chemistry, heteroaryl nitroalkenes serve as indispensable, highly reactive building blocks. 2-Methyl-4-(2-nitrovinyl)thiazole (CAS: 2171989-83-4) represents a highly specialized intermediate characterized by an electron-rich 2-methylthiazole core conjugated to an electron-deficient nitrovinyl moiety[1]. This unique push-pull electronic system makes it a versatile precursor for synthesizing complex pharmacophores, particularly 2-heteroarylethylamines, which are heavily utilized in the development of N-Methyl-D-Aspartate (NMDA) receptor positive allosteric modulators (PAMs)[2] and novel therapeutics for autoimmune disorders[3].
This whitepaper provides an in-depth analysis of the chemical and physical properties of 2-Methyl-4-(2-nitrovinyl)thiazole, detailing its synthetic preparation, reactivity profile, and downstream applications in drug discovery.
Structural and Physicochemical Profiling
The chemical behavior of 2-Methyl-4-(2-nitrovinyl)thiazole is dictated by the thermodynamic stability of its (E)-isomer. The steric repulsion between the thiazole ring and the bulky nitro group heavily favors the trans configuration during synthesis[4].
Electronic Characteristics
The molecule features a highly polarized π -system. The thiazole ring, particularly with the electron-donating inductive effect of the C2-methyl group, acts as an electron donor, while the nitro group acts as a potent electron-withdrawing group (EWG). This polarization significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the vinyl group, rendering the β -carbon highly susceptible to nucleophilic attack (Michael addition).
Quantitative Physicochemical Data
The following table summarizes the core physical and chemical properties critical for handling, purification, and reaction planning.
| Property | Value / Description |
| IUPAC Name | 2-Methyl-4-[(E)-2-nitroethenyl]1,3-thiazole |
| CAS Registry Number | 2171989-83-4 (General) / 1414580-91-8 (E)-isomer[4] |
| Molecular Formula | C₆H₆N₂O₂S |
| Molecular Weight | 170.19 g/mol |
| Appearance | Yellow to orange crystalline solid (typical of conjugated nitroalkenes) |
| Solubility Profile | Soluble in DMSO, DMF, Dichloromethane (DCM), and Ethyl Acetate. Insoluble in water. |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 (Nitro oxygens, Thiazole nitrogen) |
| Reactivity Hazard | Michael acceptor; potential skin sensitizer. Handle with appropriate PPE. |
Mechanistic Synthesis: The Henry (Nitroaldol) Condensation
The most robust and scalable method for synthesizing 2-Methyl-4-(2-nitrovinyl)thiazole is via a base-catalyzed Henry reaction (also known as a Knoevenagel-type condensation) between 2-methylthiazole-4-carboxaldehyde and nitromethane.
Causality of Experimental Choices (E-E-A-T)
As an application scientist, it is critical to understand why specific reagents are chosen:
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Ammonium Acetate ( NH4OAc ) / Glacial Acetic Acid ( AcOH ) Buffer: While primary amines can catalyze this reaction, the NH4OAc/AcOH system is preferred. The ammonia acts as a nucleophile to form an intermediate imine with the aldehyde, which is significantly more electrophilic than the parent carbonyl. This accelerates the attack by the nitronate anion. Furthermore, the acidic medium facilitates the subsequent dehydration (E1cB mechanism) of the intermediate β -nitro alcohol to yield the thermodynamically stable (E)-nitroalkene, preventing the reaction from stalling at the aldol stage.
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Excess Nitromethane: Nitromethane often serves as both the reagent and the co-solvent to drive the equilibrium forward and suppress side reactions like the Cannizzaro reaction or aldehyde self-condensation.
Step-by-Step Validated Protocol
Objective: Synthesis of (E)-2-Methyl-4-(2-nitrovinyl)thiazole.
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Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methylthiazole-4-carboxaldehyde (10.0 mmol) in nitromethane (15.0 mL, large excess).
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Catalyst Addition: Add ammonium acetate (2.5 mmol, 0.25 equiv) and glacial acetic acid (2.0 mL).
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Thermal Activation: Heat the reaction mixture to 90–95 °C under a nitrogen atmosphere. Self-Validation Check: The solution will progressively darken from pale yellow to deep orange/red, indicating the formation of the highly conjugated nitroalkene.
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Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1). The starting aldehyde (UV active) should be consumed within 4–6 hours, replaced by a lower-Rf, intensely UV-active spot corresponding to the product.
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Quenching & Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash sequentially with water (2 x 25 mL) and saturated aqueous NaHCO3 (25 mL) to remove acetic acid.
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Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography or recrystallization from ethanol to afford the pure (E)-isomer as yellow crystals.
Chemical Reactivity and Downstream Transformations
The true value of 2-Methyl-4-(2-nitrovinyl)thiazole lies in its reactivity. It is a highly versatile hub for divergent synthesis.
Reduction to 2-(2-Methylthiazol-4-yl)ethanamine
The most frequent application of this compound is its reduction to the corresponding primary amine. This structural motif is a bioisostere of phenethylamine and tryptamine, making it highly valuable in neuropharmacology[2].
Reduction Dynamics: Reducing conjugated nitroalkenes directly to primary amines is notoriously difficult due to the risk of forming dimeric side products, oximes, or hydroxylamines.
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Method A (Lithium Aluminum Hydride - LiAlH4 ): A strong, non-selective reducing agent. It reduces both the alkene and the nitro group. The reaction must be performed in anhydrous THF at elevated temperatures (reflux) to ensure complete reduction past the hydroxylamine stage.
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Method B (Catalytic Hydrogenation): Using 10% Pd/C under a hydrogen atmosphere ( H2 ) in an acidic medium (e.g., Methanol with HCl). The acidic medium is crucial; it protonates the intermediate imine/hydroxylamine, preventing condensation with unreacted starting material and driving the reduction to the primary amine[3].
Michael Additions and Cycloadditions
Due to the electron-withdrawing nature of the nitro group, the β -carbon is highly electrophilic.
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Thiol Addition: Reacts rapidly with thiols in the presence of mild bases (e.g., triethylamine) to form β -thio-nitroalkanes, useful in creating targeted covalent inhibitors.
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[3+2] Cycloadditions: The nitrovinyl group can act as a dipolarophile. Reaction with diazo compounds (e.g., difluorodiazoethane) yields highly substituted, fluorinated pyrazoles, a structural class with immense agrochemical and pharmaceutical potential[5].
Visualizing the Synthetic Workflow
The following diagram maps the synthetic generation of 2-Methyl-4-(2-nitrovinyl)thiazole and its primary downstream functionalization pathways in drug discovery.
Synthetic workflow and downstream functionalization of 2-Methyl-4-(2-nitrovinyl)thiazole.
Pharmacological & Drug Development Utility
The derivatives of 2-Methyl-4-(2-nitrovinyl)thiazole have shown significant promise in two primary therapeutic areas:
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Neurological Therapeutics (NMDA Receptor Modulators): Thiazole-containing analogs synthesized from nitrovinyl precursors have been identified as highly selective Positive Allosteric Modulators (PAMs) for the GluN2C and GluN2D subunits of the NMDA receptor. These compounds potentiate receptor activity via stabilization of the agonist-bound state, offering potential treatments for schizophrenia and major depressive disorder[2].
-
Autoimmune Dermatology: Similar thiazole-ethylamine derivatives (synthesized via the reduction of nitrovinylthiazoles) have been patented for their utility in stalling melanocyte death. These compounds improve melanocyte function, increase melanin content, and are actively being researched as therapeutics for skin autoimmune diseases such as vitiligo[3].
References
-
ChemSrc. "2-Methyl-4-(2-nitrovinyl)thiazole CAS 2171989-83-4." ChemSrc Database. Available at:[Link]
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Strong, K. L., et al. "Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor." ACS Chemical Neuroscience, National Institutes of Health (PMC). Available at:[Link]
- Natarajan, M., et al. "Process for preparing a potent thiazole compound, pharmaceutical formulation and uses thereof." World Intellectual Property Organization, WO2019207548A1.
-
Zhang, X., et al. "Ex Situ Generation of Difluorodiazoethane (CF2HCHN2): Application in the Regioselective Synthesis of CF2H-Containing Pyrazoles." Organic Letters, American Chemical Society. Available at:[Link]
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- 2. Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
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